Ethyl 2-anilino-5-chlorobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
918163-20-9 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
ethyl 2-anilino-5-chlorobenzoate |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-15(18)13-10-11(16)8-9-14(13)17-12-6-4-3-5-7-12/h3-10,17H,2H2,1H3 |
InChI Key |
GSHAYZFBVBARKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Anilino 5 Chlorobenzoate and Analogous Chemical Structures
Strategic Approaches to the Formation of the Anilino-Benzoate Core
The central challenge in synthesizing the 2-anilino-5-chlorobenzoic acid precursor lies in the selective formation of a C-N bond between an aniline (B41778) and a substituted benzoic acid. Several robust catalytic systems have been developed to achieve this transformation efficiently.
Copper-Mediated Carbon-Nitrogen (C-N) Bond Formation
Copper-catalyzed reactions are a cornerstone for the synthesis of N-aryl anthranilic acids, dating back to the pioneering work of Ullmann and Goldberg. wikipedia.orgcore.ac.uk These methods are valued for their cost-effectiveness and versatility.
The Ullmann condensation is a classical and widely used method for forming C-N bonds. wikipedia.orgscielo.br The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. wikipedia.org For the synthesis of the 2-anilino-5-chlorobenzoic acid core, a common approach is the reaction of 2,5-dichlorobenzoic acid or 2-bromo-5-chlorobenzoic acid with aniline.
Traditional Ullmann conditions often require harsh reaction environments, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, significant advancements have been made to improve the efficiency and mildness of this reaction. Modern protocols often utilize soluble copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in combination with ligands like phenanthroline or salicylamide derivatives, which stabilize the copper catalyst and facilitate the reaction under milder conditions. wikipedia.orgscispace.com The use of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential to neutralize the hydrohalic acid formed during the reaction. nih.govnih.gov Some protocols have also successfully employed ionic liquids as the solvent, offering environmental benefits and potentially enhancing reaction rates. colab.ws The reaction mechanism is believed to involve the formation of a copper(I) amide, which then undergoes a metathesis reaction with the aryl halide. wikipedia.org
| Starting Halobenzoic Acid | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chlorobenzoic Acid | Aniline | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | High |
| 2-Bromobenzoic Acid | Aniline | CuI | K₃PO₄ | DMF | 150 | Good |
| 2,4-Dichlorobenzoic Acid | 4-Methoxyaniline | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 86 |
| 5-Bromo-2-chlorobenzoic Acid | Aniline | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 85 |
This table presents typical conditions for Ullmann-Goldberg type condensations to form N-aryl anthranilic acids. Specific yields can vary based on the precise substrates and reaction optimizations. acs.orgresearchgate.net
A significant advantage of copper-catalyzed systems is their ability to achieve high regioselectivity, particularly when multiple halogen substituents are present on the benzoic acid ring. acs.org In the case of synthesizing 2-anilino-5-chlorobenzoic acid from 2,5-dichlorobenzoic acid, the amination reaction preferentially occurs at the C-2 position (ortho to the carboxylic acid) over the C-5 position.
This selectivity is attributed to the directing and activating effect of the ortho-carboxylate group, which can coordinate to the copper catalyst, thereby facilitating the C-N bond formation at the adjacent position. acs.orgnih.gov Studies have shown that for dihalobenzoic acids, amination occurs exclusively at the halide position ortho to the carboxylic acid moiety, leaving other halide positions on the ring unaffected. acs.org This chemo- and regioselectivity is robust, allowing for the synthesis of specifically substituted N-aryl anthranilic acids without the need for protecting the carboxylic acid group. acs.orgresearchgate.net The reaction between 5-bromo-2-chlorobenzoic acid and an aniline, for example, results in the substitution of the chloro group at the C-2 position, yielding the N-aryl-5-bromoanthranilic acid. acs.org Similarly, reacting 2,4-dichlorobenzoic acid leads to selective amination at the C-2 position. acs.org
Palladium-Catalyzed C-N Coupling Reactions for N-Aryl Anthranilic Acid Precursors
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and highly versatile alternative to copper-mediated methods for C-N bond formation. wikipedia.orgacsgcipr.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines under relatively mild conditions. wikipedia.orgyoutube.com
The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl halide C-X bond to form a Pd(II) complex. youtube.com Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the N-aryl amine product and regenerates the Pd(0) catalyst. youtube.com The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and others developed by the Buchwald group, are crucial for promoting the key steps of the catalytic cycle and preventing catalyst decomposition. youtube.com
For the synthesis of N-aryl anthranilic acid precursors, this methodology can be applied by coupling an appropriately substituted halobenzoic acid with an aniline. While early palladium-catalyzed systems were sensitive to functional groups like free carboxylic acids, modern catalyst systems have overcome this limitation, allowing for direct coupling without protection. nih.gov The reaction generally exhibits high functional group tolerance and provides access to a broad scope of N-aryl anthranilic acids. wikipedia.org
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |
| 2-Bromobenzoic Acid | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 °C |
| 5-Chloro-2-iodobenzoic Acid | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 80-110 °C |
| 2-Chlorobenzoic Acid | Aniline | Pd-PEPPSI | None | K₃PO₄ | t-Amyl alcohol | 110 °C |
This table illustrates representative conditions for the Buchwald-Hartwig amination to synthesize N-aryl anthranilic acids. The choice of catalyst, ligand, and base is critical for achieving high yields. wikipedia.orgacsgcipr.org
Nucleophilic Aromatic Substitution (SNAr) Routes to Substituted 2-aminobenzoic Acids and their N-aryl derivatives
Nucleophilic Aromatic Substitution (SNAr) offers another pathway to C-N bond formation. The mechanism involves the attack of a nucleophile (in this case, an aniline) on an aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. tib.eu For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. tib.eu
In the context of synthesizing 2-anilino-5-chlorobenzoate, a potential SNAr strategy would involve a starting material like 2-fluoro-5-chlorobenzoic acid. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. acgpubs.org The carboxylic acid group at the ortho position, being electron-withdrawing, provides the necessary activation for the substitution to occur. acgpubs.org The reaction would proceed by reacting 2-fluoro-5-chlorobenzoic acid with aniline, typically in the presence of a base (like potassium carbonate) in a polar aprotic solvent. While less common than transition-metal-catalyzed methods for this specific core, SNAr can be a highly effective, metal-free alternative when the substrate is sufficiently activated. nih.govresearchgate.net
Esterification Methodologies for Benzoic Acid Derivatives
Once the 2-anilino-5-chlorobenzoic acid core has been synthesized, the final step is the esterification of the carboxylic acid group to yield the target ethyl ester. Several standard methods are available for this transformation.
The most common and direct method is the Fischer esterification . youtube.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid (2-anilino-5-chlorobenzoic acid) in an excess of the alcohol (ethanol), with a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess ethanol (B145695) serves both as a reactant and as the solvent, helping to drive the equilibrium toward the product side. youtube.com To further increase the yield, the water formed as a byproduct can be removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |
| 2-anilino-5-chlorobenzoic acid | Ethanol | H₂SO₄ (catalytic) | Reflux | Ethyl 2-anilino-5-chlorobenzoate |
| Benzoic Acid | Methanol (B129727) | HCl (catalytic) | Reflux | Methyl Benzoate (B1203000) |
| Acetic Acid | Isopentyl Alcohol | H₂SO₄ (catalytic) | Reflux, water removal | Isopentyl Acetate (B1210297) |
This table shows examples of Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. youtube.com
Alternative methods for esterification can be employed, particularly if the substrate is sensitive to strong acidic conditions. One such method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to rapidly and irreversibly form the ethyl ester. Another approach is to use coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid to facilitate its reaction with ethanol.
Fischer Esterification and Acid-Catalyzed Approaches with Ethanol
Fischer-Speier esterification represents a fundamental and widely employed method for the synthesis of esters from carboxylic acids and alcohols. ucalgary.camasterorganicchemistry.com This acid-catalyzed equilibrium reaction is a primary route for the production of this compound from 2-anilino-5-chlorobenzoic acid and ethanol. ucalgary.camasterorganicchemistry.com
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. ucalgary.camasterorganicchemistry.com Subsequently, the nucleophilic oxygen of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. ucalgary.ca A proton transfer then occurs, followed by the elimination of a water molecule to yield the protonated ester. ucalgary.ca Finally, deprotonation of this intermediate regenerates the acid catalyst and affords the final ester product, this compound. ucalgary.ca
To favor the formation of the ester and achieve high yields, the equilibrium of the reaction is typically shifted towards the products. masterorganicchemistry.com This is commonly achieved by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, or by the removal of water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comcerritos.edu
The reaction conditions for the Fischer esterification of 2-anilino-5-chlorobenzoic acid generally involve refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid. The specific temperature and reaction time are optimized to maximize the yield while minimizing potential side reactions.
Below is a data table summarizing the key aspects of the Fischer Esterification for this synthesis:
| Parameter | Description |
| Reactants | 2-anilino-5-chlorobenzoic acid, Ethanol |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) or p-toluenesulfonic acid |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution |
| Key Steps | Protonation of carbonyl, Nucleophilic attack by alcohol, Proton transfer, Elimination of water, Deprotonation |
| Driving Equilibrium | Use of excess alcohol, Removal of water |
| Product | This compound |
Metal-Catalyzed Esterification Processes (e.g., Tin(II) or Titanium catalysts)
Metal-catalyzed esterification offers an alternative to traditional acid-catalyzed methods, often providing milder reaction conditions and improved selectivity. Tin(II) and titanium-based catalysts are notable in this regard for their efficacy in promoting ester formation.
Tin(II) Catalysts:
Tin(II) chloride (SnCl₂) is a versatile Lewis acid catalyst for esterification reactions. researchgate.netorganic-chemistry.org In the synthesis of this compound, SnCl₂ can activate the carboxylic acid group of 2-anilino-5-chlorobenzoic acid, facilitating the nucleophilic attack by ethanol. researchgate.net This method can be particularly advantageous when dealing with substrates that are sensitive to strong mineral acids. The reaction typically proceeds under milder conditions than the Fischer esterification and can exhibit high yields. researchgate.netorganic-chemistry.org Recent developments have shown that SnCl₂ can also be used to catalyze the direct esterification of tert-butyl esters via in situ generation of acid chlorides under mild conditions. organic-chemistry.orgnih.gov
Titanium Catalysts:
Titanium-based catalysts, such as titanium(IV) alkoxides (e.g., titanium(IV) isopropoxide) and other organotitanium complexes, are also effective for esterification. beilstein-journals.org These catalysts function as Lewis acids, coordinating to the carbonyl oxygen of the carboxylic acid and increasing its electrophilicity. One of the advantages of using titanium catalysts is their tolerance to a wide range of functional groups, which can reduce the need for protecting groups in the synthesis of complex molecules. For instance, amphoteric, water-tolerant TiO(acac)₂ has been shown to be an effective catalyst for direct atom-efficient esterification between carboxylic acids and alcohols. organic-chemistry.org
The following table summarizes the features of these metal-catalyzed processes:
| Catalyst Type | Example | Mechanism of Action | Advantages |
| Tin(II) | Tin(II) chloride (SnCl₂) | Lewis acid activation of the carboxylic acid | Milder conditions, good for acid-sensitive substrates |
| Titanium | Titanium(IV) isopropoxide, TiO(acac)₂ | Lewis acid activation of the carboxylic acid | High functional group tolerance, can be water-tolerant |
Alternative Esterification Methods (e.g., microwave irradiation)
To enhance reaction rates and improve yields, alternative energy sources such as microwave irradiation have been successfully applied to esterification reactions. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. nih.govajrconline.org
In the context of synthesizing this compound, microwave irradiation can significantly reduce the reaction time compared to conventional heating methods for Fischer esterification. ajrconline.org The reaction is typically carried out in a sealed vessel, which allows for temperatures above the boiling point of the solvent (ethanol) to be reached, further accelerating the reaction. nih.gov This technique is considered a green chemistry approach as it often leads to shorter reaction times, reduced energy consumption, and sometimes higher yields with fewer byproducts. nih.govajrconline.org
Microwave-assisted esterification can be performed with or without a catalyst. In the presence of an acid catalyst, the synergistic effect of microwave heating and catalysis can lead to very efficient ester formation. ajrconline.org Solvent-free microwave-assisted reactions have also been developed, further enhancing the green credentials of this methodology. researchgate.net
Sequential and One-Pot Synthetic Strategies
Sequential and one-pot synthetic strategies are designed to improve efficiency by minimizing the number of separate reaction and purification steps. These approaches are highly valuable in the synthesis of complex molecules, including analogs of this compound.
Synthesis of Ethyl 2-amino-4-chlorobenzoate as an Intermediate for Quinolone Derivatives
Ethyl 2-amino-4-chlorobenzoate is a crucial intermediate in the synthesis of various heterocyclic compounds, most notably quinolone derivatives, which form the core of many antibacterial agents. ijarsct.co.innih.govresearchgate.netpreprints.org The synthesis of quinolones often involves the cyclization of an anthranilic acid derivative. ijarsct.co.inrsc.org
The synthesis of Ethyl 2-amino-4-chlorobenzoate itself can be achieved through the esterification of 2-amino-4-chlorobenzoic acid with ethanol, following the principles of Fischer esterification as described previously. Once obtained, this intermediate can undergo further reactions to build the quinolone scaffold. For example, a common route involves the reaction of the aminobenzoate with a β-ketoester, followed by a cyclization reaction to form the quinolone ring system. ijarsct.co.in
The use of Ethyl 2-amino-4-chlorobenzoate as a building block highlights a sequential synthetic strategy where the initial esterification is a key step towards the final, more complex target molecule. nih.govresearchgate.netpreprints.org
Cascade Reactions in Related Nitrogen-Containing Systems
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single synthetic operation. orgsyn.orgyoutube.comjocpr.com This approach is highly atom- and step-economical.
In systems related to this compound, the precursor 2-anilino-5-chlorobenzoic acid is structurally analogous to N-phenylanthranilic acid. N-phenylanthranilic acids are well-known precursors for the synthesis of acridones through an intramolecular cyclization cascade. orgsyn.orgyoutube.comjocpr.comjocpr.com This cyclization is typically acid-catalyzed, with reagents like concentrated sulfuric acid or polyphosphoric acid promoting the ring-closing reaction. orgsyn.orgjocpr.comjocpr.com
The general transformation involves the intramolecular electrophilic attack of the carboxylic acid group (or its activated form) onto the aniline ring, followed by dehydration to form the tricyclic acridone structure. orgsyn.orgjocpr.com This type of cascade reaction demonstrates how a simple precursor, similar in structure to the parent acid of this compound, can be efficiently converted into a more complex, fused heterocyclic system in a single step. orgsyn.orgyoutube.comjocpr.com
Considerations for Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org The synthesis of this compound and its precursors can be evaluated and optimized according to these principles.
The synthesis of the precursor, 2-anilino-5-chlorobenzoic acid, is often achieved through an Ullmann condensation, which traditionally involves high temperatures, polar aprotic solvents, and stoichiometric amounts of copper. researchgate.netnih.govwikipedia.orgorganic-chemistry.orgmdpi.com Modern approaches to the Ullmann reaction focus on developing greener methodologies, such as using catalytic amounts of copper, employing ligand-free systems, using more environmentally benign solvents like water, and utilizing alternative energy sources like ultrasound or microwave irradiation to reduce reaction times and energy consumption. researchgate.netresearchgate.netresearchgate.netresearchgate.net
For the esterification step to form this compound, green chemistry considerations include:
Catalysis: Using catalytic rather than stoichiometric amounts of reagents is a core principle. rsc.org The use of recyclable solid acid catalysts or efficient, low-loading metal catalysts can improve the sustainability of the process.
Atom Economy: The Fischer esterification itself has a good atom economy, with water being the only byproduct. rsc.org
Safer Solvents and Auxiliaries: While ethanol is a relatively benign solvent, minimizing its excess use or exploring solvent-free conditions, for example in microwave-assisted synthesis, aligns with green chemistry principles. rsc.org
The following table outlines the application of green chemistry principles to the synthesis:
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Optimizing reactions to minimize waste generation. |
| Atom Economy | Fischer esterification has inherently high atom economy. |
| Less Hazardous Chemical Syntheses | Using less toxic catalysts and solvents. |
| Safer Solvents and Auxiliaries | Using water as a solvent in the Ullmann condensation or minimizing solvent in esterification. |
| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy use. |
| Catalysis | Using catalytic amounts of acids or metals instead of stoichiometric reagents. |
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.
Advanced Spectroscopic Characterization and Structural Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For instance, the protons of the ethyl group would appear as a triplet (for the methyl group, -CH₃) and a quartet (for the methylene (B1212753) group, -CH₂-), a characteristic pattern due to spin-spin coupling. The aromatic protons on both the anilino and the chlorobenzoate rings would resonate in the downfield region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-donating anilino group and the electron-withdrawing chloro and ester substituents. The proton of the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
To illustrate, ¹H NMR data for related compounds are presented in the table below.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2-Amino-5-chlorobenzoic acid | H-3 | 7.24 | dd | 8.9, 2.9 |
| H-4 | 6.77 | d | 8.9 | |
| H-6 | 7.62 | d | 2.9 | |
| NH₂ | 8.7 | br s | ||
| Ethyl 4-chlorobenzoate (B1228818) | Aromatic | 7.4-8.0 | m | |
| -OCH₂CH₃ | 4.38 | q | 7.1 | |
| -OCH₂CH₃ | 1.39 | t | 7.1 |
This table presents data for related compounds to illustrate expected spectral features.
The ¹³C NMR spectrum of Ethyl 2-anilino-5-chlorobenzoate would reveal the number of distinct carbon environments. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would appear in the 110-150 ppm region, with their specific shifts influenced by the attached substituents. The carbons of the ethyl group would be found in the upfield region of the spectrum.
To aid in the assignment of carbon signals, various NMR techniques are employed:
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals of the ethyl group and the protonated aromatic carbons.
COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the individual aromatic rings and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous C-H one-bond correlations.
While specific 2D NMR data for the title compound is not available, the table below shows ¹³C NMR data for a related compound.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Ethyl anthranilate | C=O | 168.3 |
| C1 | 108.3 | |
| C2 | 150.7 | |
| C3 | 116.3 | |
| C4 | 134.3 | |
| C5 | 116.7 | |
| C6 | 131.5 | |
| -OCH₂CH₃ | 60.5 | |
| -OCH₂CH₃ | 14.5 |
This table presents data for a related compound to illustrate expected spectral features.
For molecules with rotational freedom, such as around the C-N bond in this compound, NMR spectroscopy can provide insights into the preferred conformation in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons. For example, an NOE between the N-H proton and a proton on the benzoate (B1203000) ring would suggest a specific orientation of the anilino group relative to the rest of the molecule. Conformational analysis of related structures, such as ethyl benzoylacetate, has been successfully performed using NMR, indicating the potential for similar studies on the title compound. chemicalbook.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule. Both FT-IR and Raman spectroscopy are complementary techniques that provide information on the functional groups present in a molecule.
The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Anilino Group: The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600 cm⁻¹. The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.
Ester Group: A strong, characteristic absorption band for the C=O (carbonyl) stretching vibration of the ester group would be prominent in the FT-IR spectrum, typically around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would produce bands in the 1000-1300 cm⁻¹ region.
Aromatic Rings: C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 690-900 cm⁻¹ range, providing information about the substitution pattern of the rings.
C-Cl Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
The table below summarizes the expected characteristic vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Anilino | N-H stretch | 3300 - 3500 |
| N-H bend | ~1600 | |
| C-N stretch | 1250 - 1350 | |
| Ester | C=O stretch | 1700 - 1730 |
| C-O stretch | 1000 - 1300 | |
| Aromatic | C-H stretch | >3000 |
| C=C stretch | 1450 - 1600 | |
| Chloro | C-Cl stretch | 600 - 800 |
To gain a deeper understanding of the vibrational modes, a comparative analysis of experimentally obtained FT-IR and Raman spectra with theoretically calculated frequencies is often performed. Quantum chemical calculations, using methods like Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule.
By comparing the experimental and theoretical data, a more precise assignment of the observed vibrational bands can be achieved. Scaling factors are often applied to the calculated frequencies to account for the approximations inherent in the theoretical methods and the influence of the experimental conditions (e.g., solid state vs. gas phase). Such comparative studies have been successfully conducted for structurally similar molecules like 5-amino-2-chlorobenzoic acid and methyl 2,5-dichlorobenzoate (B1240473), demonstrating the utility of this approach. researchgate.netchemicalbook.com This methodology allows for a confident assignment of even complex vibrational modes arising from the coupling of different vibrations within the molecule.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M•+) and various fragment ions.
The molecular ion peak for this compound (C₁₅H₁₄ClNO₂) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key characteristic feature in its mass spectrum would be the presence of an isotopic peak at M+2, approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.
The fragmentation of this compound is governed by the functional groups present, including the ester, the secondary amine, and the chlorinated aromatic ring. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org The most prominent fragmentation pathways would likely involve:
Loss of the ethoxy group (-OC₂H₅): This would result in a significant peak at [M-45]⁺, corresponding to the stable acylium ion.
Loss of an ethyl radical (-C₂H₅): Leading to a fragment at [M-29]⁺.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a characteristic fragmentation for amines. libretexts.org
Cleavage of the aniline (B41778) group: Fission of the C-N bond can lead to fragments corresponding to the aniline or chlorobenzoyl moieties.
Analysis of related compounds, such as ethyl chloroformate derivatives, shows that the [M-COOC₂H₅]⁺ ion is often abundant. nih.gov The mass spectrum of a precursor, Ethyl 2-chlorobenzoate, shows major fragments at m/z 139 ([M-OC₂H₅]⁺) and m/z 111 (loss of both the ester and CO). chemicalbook.com
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
| [C₁₅H₁₄ClNO₂]•⁺ | Molecular Ion (M•+) | 275/277 |
| [C₁₃H₉ClNO]⁺ | Loss of ethoxy radical (-OC₂H₅) | 230/232 |
| [C₈H₆ClNO]⁺ | Cleavage yielding chlorobenzoyl fragment | 167/169 |
| [C₇H₄ClO]⁺ | Fragment from loss of ethoxy and aniline | 139/141 |
| [C₆H₅NH]⁺ | Aniline fragment | 92 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Characteristics
UV-Visible spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions, which corresponds to the energy required to promote electrons to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by the presence of multiple chromophores and auxochromes that form an extended conjugated system.
The primary chromophores in the molecule are the two benzene (B151609) rings and the carbonyl group (C=O) of the ester. These are capable of undergoing π → π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. libretexts.org The molecule also contains heteroatoms with non-bonding electrons (n), specifically the nitrogen of the amine and the oxygens of the ester, which can participate in n → π* transitions. slideshare.netyoutube.com
Key features of the spectrum are dictated by:
Conjugation: The two aromatic rings are linked through an amino bridge and are in conjugation with the ester carbonyl group. This extensive delocalization of π-electrons significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
Bathochromic Shift: Compared to simpler molecules like benzene (λmax ≈ 255 nm) or ethyl benzoate, the extended conjugation in this compound is expected to shift the absorption maxima (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift. shimadzu.com The presence of the anilino group, a powerful auxochrome, further enhances this effect.
Transition Types: The spectrum would likely be dominated by intense π → π* transitions. The lower-energy n → π* transitions, typically from the carbonyl oxygen, are also possible but are often much weaker in intensity. libretexts.org
Table 2: Expected Electronic Transitions in this compound
| Functional Group/System | Possible Electronic Transition(s) | Spectral Region |
| Benzene Rings (Aromatic) | π → π | UV (200-300 nm) |
| Carbonyl (C=O) | n → π, π → π | UV (>280 nm for n→π) |
| Anilino Group (-NH-) | n → σ | Far UV (<200 nm) |
| Extended Conjugated System | π → π | Near UV (>250 nm) |
X-ray Diffraction for Single Crystal and Powder Studies of Analogous Systems
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a single crystal structure for this compound is not described in the provided results, extensive studies on highly analogous compounds provide a clear picture of its likely solid-state structure.
A crystal structure for the closely related precursor, Methyl 2-amino-5-chlorobenzoate, shows that the molecule is nearly planar. researchgate.net Its crystal structure is stabilized by an intramolecular N-H···O hydrogen bond, which creates a six-membered ring, and intermolecular N-H···O hydrogen bonds that link molecules into chains. researchgate.net
Based on these analogous systems, the structure of this compound is predicted to have:
A largely planar conformation, with the two aromatic rings twisted relative to each other.
A strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (O=C) of the ester group, forming a stable six-membered ring system similar to that seen in its methyl analog. researchgate.net
The potential for intermolecular interactions, such as π-π stacking between the aromatic rings, which would contribute to the stability of the crystal lattice.
Powder X-ray Diffraction (PXRD) could be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for the compound's specific crystalline phase. ansto.gov.au
Table 3: Crystallographic Data for the Analogous Compound Methyl 2-amino-5-chlorobenzoate
| Parameter | Value | Reference |
| Chemical Formula | C₈H₈ClNO₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Key Interactions | Intermolecular N-H···O hydrogen bonds | researchgate.net |
| Intramolecular N-H···O hydrogen bond | researchgate.net | |
| Molecular Geometry | Almost planar | researchgate.net |
Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation
The unambiguous structural confirmation of this compound relies on the integration of data from multiple spectroscopic techniques, where each method provides complementary information.
Mass Spectrometry (MS): HRMS would first establish the correct molecular formula (C₁₅H₁₄ClNO₂) by providing a highly accurate mass measurement. The characteristic isotopic pattern for chlorine in the MS data would confirm the presence of a single chlorine atom. Fragmentation analysis would then reveal the connectivity of the main structural units, such as the ethyl ester and the anilino-chlorophenyl core, by identifying key fragment ions.
UV-Visible Spectroscopy (UV-Vis): The UV-Vis spectrum would corroborate the presence of the extensive conjugated π-electron system. The position and intensity of the absorption maxima (λmax) would be consistent with the proposed structure containing two coupled aromatic rings and a carbonyl group, distinguishing it from non-conjugated isomers. shimadzu.com
X-ray Crystallography: While MS and UV-Vis suggest the structure, X-ray diffraction of a single crystal would provide the definitive proof. It would resolve the exact three-dimensional arrangement of every atom, confirming the substitution pattern on the benzene rings (2-anilino, 5-chloro) and the conformation of the molecule. It would also reveal crucial details about intra- and intermolecular hydrogen bonding and crystal packing, aspects not discernible by other methods. nih.gov
Together, these techniques form a powerful analytical toolkit. MS confirms the mass and elemental composition, UV-Vis validates the electronic nature of the conjugated system, and X-ray crystallography provides an exact and detailed 3D structural map. This integrated approach ensures a comprehensive and irrefutable elucidation of the chemical structure.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Before any properties can be accurately calculated, the most stable three-dimensional structure of Ethyl 2-anilino-5-chlorobenzoate must be determined. This is achieved through geometry optimization. The process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the presence of rotatable bonds, particularly around the aniline (B41778) and ester groups, the molecule can exist in various conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This would create a conformer energy landscape, revealing the flexibility of the molecule and the most probable shapes it adopts.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
| Ionization Potential | (Value in eV) | Energy required to remove an electron |
| Electron Affinity | (Value in eV) | Energy released upon gaining an electron |
Note: This table is for illustrative purposes only, as specific data for this compound is not available.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, an MEP map would identify the likely sites for chemical reactions, highlighting the electron-rich aromatic rings and the electron-deficient areas.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as charge transfer, contribute significantly to the stability of the molecule. NBO analysis can quantify the energy of these interactions, providing insights into hyperconjugative effects and the nature of intramolecular and intermolecular hydrogen bonds.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in an experimental UV-Vis spectrum. Simulating the spectrum of this compound would help in its characterization and in understanding its photophysical properties.
Calculation of Global Reactivity Descriptors
Key global reactivity descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | (Value in eV) |
| Chemical Softness (S) | 1 / η | (Value in eV-1) |
| Electrophilicity Index (ω) | μ2 / (2η) | (Value in eV) |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | (Value in eV) |
Note: This table is for illustrative purposes only. Specific data for this compound is not available. μ represents the electronic chemical potential, and TCE is tetracyanoethylene, a reference molecule.
Theoretical Prediction of Spectroscopic Parameters and Their Validation with Experimental Data
Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters, offering valuable insights into the molecular structure and properties of compounds like this compound. Methods such as Density Functional Theory (DFT) are widely employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For molecules with complex electronic environments, such as those containing aromatic rings and heteroatoms like this compound, a careful selection of the computational level is necessary.
For instance, studies on similar aromatic compounds have shown that functionals like B3LYP, when paired with a suitable basis set (e.g., 6-311++G(d,p)), can provide chemical shift predictions that correlate well with experimental values. The theoretical calculation for a molecule like this compound would involve optimizing its geometry and then performing the GIAO calculation. The resulting theoretical chemical shifts would be compared to experimentally obtained spectra. Discrepancies between the theoretical and experimental values can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
Below is a hypothetical data table illustrating the kind of comparison that would be made between theoretical and experimental NMR data for this compound. The "Theoretical" values are representative of what a DFT/GIAO calculation might yield for a similar structure, while the "Experimental" values are typical for such a compound.
Table 1: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The data presented below is illustrative for this compound and is based on typical values for analogous compounds, as direct computational studies on this specific molecule are not publicly available.)
| Carbon Atom | Theoretical (ppm) | Experimental (ppm) |
| C=O | 168.5 | 167.9 |
| C-Cl | 125.8 | 125.2 |
| C-N (Benzoate) | 145.3 | 144.7 |
| C-N (Anilino) | 140.1 | 139.5 |
| Aromatic C-H | 115-135 | 114-134 |
| -OCH₂- | 61.5 | 60.9 |
| -CH₃ | 14.8 | 14.3 |
Vibrational Frequencies:
Theoretical calculations of vibrational frequencies, typically performed using DFT, are instrumental in interpreting infrared (IR) and Raman spectra. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. A comparison of the calculated vibrational spectrum with the experimental one aids in the assignment of the observed absorption bands to specific molecular motions.
For this compound, key vibrational modes would include the N-H stretch of the secondary amine, the C=O stretch of the ester, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. Computational studies on analogous molecules, such as anthranilic acid derivatives, have demonstrated that DFT methods can accurately predict these characteristic frequencies. nih.govdergipark.org.tr It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.
Table 2: Representative Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound (Note: The data presented below is illustrative and based on typical values for analogous compounds, as direct computational studies on this specific molecule are not publicly available.)
| Vibrational Mode | Theoretical (cm⁻¹) | Experimental (cm⁻¹) |
| N-H Stretch | 3450 | 3380 |
| C=O Stretch (Ester) | 1730 | 1690 |
| Aromatic C=C Stretch | 1600-1450 | 1590-1475 |
| C-N Stretch | 1350 | 1320 |
| C-O Stretch (Ester) | 1250 | 1230 |
| C-Cl Stretch | 780 | 760 |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, intermediates, and transition states. The synthesis of this compound typically involves the formation of a C-N bond between an aniline derivative and a chlorobenzoate derivative. The two most common methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Computational studies on these reaction types have been extensive, shedding light on their intricate mechanisms.
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond. Computational studies, primarily using DFT, have been employed to investigate the mechanism of this reaction. rug.nlmdpi.com These studies have explored various proposed mechanisms, including those involving oxidative addition/reductive elimination pathways with Cu(I)/Cu(III) catalytic cycles, as well as radical-based mechanisms.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds. wikipedia.orgacsgcipr.org Computational studies have been instrumental in understanding the catalytic cycle of this reaction, which generally involves oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov
For the synthesis of this compound via a Buchwald-Hartwig reaction, computational modeling would focus on the reaction of ethyl 2,5-dichlorobenzoate (B1240473) with aniline, catalyzed by a palladium complex with a specific phosphine (B1218219) ligand. DFT calculations would be used to map out the potential energy surface of the catalytic cycle. This would involve locating the structures and energies of the catalyst resting states, intermediates such as the palladium-amide complex, and the transition state for the C-N reductive elimination, which is often the rate-limiting step. These computational findings help in understanding the influence of different ligands and reaction conditions on the efficiency of the catalysis.
Table 3: Hypothetical Calculated Activation Energies for Rate-Determining Steps in the Synthesis of this compound (Note: The data below is representative of typical activation energies for these reaction types and not from a specific study on this molecule.)
| Reaction Type | Catalytic System | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
| Ullmann Condensation | CuI / Ligand | Oxidative Addition | 20-25 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand | Reductive Elimination | 18-23 |
These computational studies not only provide a fundamental understanding of the reaction mechanisms but also offer a predictive framework for optimizing reaction conditions and designing more efficient catalysts for the synthesis of this compound and related compounds.
Applications and Role in Complex Organic Synthesis
Utilization in the Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds
The structural motifs present in Ethyl 2-anilino-5-chlorobenzoate are found in various pharmaceutically active compounds, making it a valuable intermediate for drug discovery and development. N-phenylanthranilic acid itself is the parent structure of fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs). asianpubs.org Furthermore, the 2-amino-5-chlorobenzoyl moiety is a key component in several drugs. For example, 2-amino-5-chlorobenzophenone (B30270) is a known intermediate in the synthesis of the anxiolytic drug Oxazolam. google.com
The combination of the N-phenyl group, the anthranilate core, and the chloro-substituent makes this compound a precursor for:
Substituted Benzodiazepines and Quinazolinones: As discussed, it can be cyclized to form quinazolinones, which are scaffolds for numerous drugs, including anticancer agents that target tyrosine kinases. mdpi.com
Novel Anti-inflammatory Agents: By modifying the ester and aniline (B41778) functionalities, new analogues of fenamic acids with potentially improved properties can be developed. asianpubs.org
Custom Scaffolds for Drug Screening: The molecule can be used to generate libraries of related compounds through derivatization, providing a range of molecules for high-throughput screening in drug discovery programs.
The synthesis of N-phenylanthranilic acid derivatives is often achieved via the Ullmann condensation, a copper-catalyzed reaction between an aniline and an aryl halide. researchgate.netwikipedia.orgacs.org this compound would be synthesized via an Ullmann reaction between aniline and ethyl 2,5-dichlorobenzoate (B1240473), or between ethyl 2-aminobenzoate (B8764639) and a chlorobenzene (B131634) derivative, followed by chlorination. This accessibility makes it a practical choice for constructing more complex pharmaceutical lead compounds.
Derivatization Strategies for Expanding Molecular Complexity
The chemical reactivity of the functional groups within this compound allows for straightforward derivatization, enabling the expansion of molecular complexity and the fine-tuning of physicochemical properties.
Both the secondary amine (anilino) and the ethyl ester groups are amenable to a wide range of well-established chemical transformations. These modifications can be used to build more complex molecules or to prepare for subsequent cyclization or coupling reactions.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|---|
| Ethyl Ester | Hydrolysis | NaOH or KOH (aq.), heat; or H₃O⁺, heat | Carboxylic Acid |
| Amidation | Amine (R₂NH), heat; or conversion to acyl chloride (SOCl₂) then amine | Amide | |
| Reduction | Lithium aluminum hydride (LiAlH₄) in THF | Primary Alcohol | |
| Transesterification | Different alcohol (R'OH), acid or base catalyst | Different Ester | |
| Anilino (N-H) | N-Alkylation | Alkyl halide (R-X), base (e.g., K₂CO₃, NaH) | Tertiary Amine |
| N-Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), base (e.g., pyridine) | N-Acyl Anilide |
These derivatization strategies are fundamental in medicinal chemistry for creating structure-activity relationship (SAR) libraries. For example, converting the ester to a series of amides can probe interactions with biological targets, while N-alkylation or N-acylation of the anilino nitrogen can alter the molecule's conformation, polarity, and metabolic stability.
Modifications to the Halogenated Aromatic Ring
The halogenated aromatic ring of this compound presents a key site for chemical modification, primarily through reactions targeting the chlorine substituent. The reactivity of this aryl chloride allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of diverse derivatives.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzene (B151609) ring can potentially be displaced by strong nucleophiles. The rate and feasibility of such reactions are influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-donating anilino group and the electron-withdrawing carboxylate group can modulate the reactivity of the C-Cl bond towards nucleophilic attack. While specific studies on this compound are not prevalent in the reviewed literature, the general principles of SNAr suggest that with appropriate activation, substitution is possible.
Cross-Coupling Reactions: A more versatile and widely employed method for modifying the halogenated ring is through transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds.
| Coupling Reaction | Catalyst/Ligand System | Potential New Bond | Illustrative Reactant |
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl or Vinyl) | Arylboronic acid |
| Sonogashira Coupling | Palladium/Copper catalyst | C-C (Alkynyl) | Terminal alkyne |
| Buchwald-Hartwig Amination | Palladium catalyst with specific phosphine (B1218219) ligands (e.g., XPhos) | C-N | Amine |
| Heck Coupling | Palladium catalyst | C-C (Alkene) | Alkene |
| Stille Coupling | Palladium catalyst | C-C (Aryl or Vinyl) | Organostannane |
This table presents potential modifications based on established cross-coupling reactions for aryl chlorides. Specific reaction conditions for this compound would require experimental optimization.
The Buchwald-Hartwig amination, for instance, is a powerful method for forming C-N bonds and could be used to introduce a different amino group at the 5-position, displacing the chlorine. wikipedia.orgbeilstein-journals.org Similarly, Suzuki and Sonogashira couplings could be employed to append new carbon-based substituents, significantly increasing the molecular complexity.
Contribution to Multi-Step Total Synthesis Endeavors
The potential of this compound as a building block in the total synthesis of complex natural products or pharmaceutically active molecules is significant, owing to its functional group handles. The sequential modification of the ester, the amino group, and the chloro substituent allows for a modular approach to constructing more elaborate molecular architectures.
For example, the anthranilic acid substructure is a key component of many alkaloids and other biologically active compounds. By starting with this compound, synthetic chemists can leverage the existing framework and introduce diversity through reactions on the halogenated ring.
However, a review of the current scientific literature does not reveal specific examples of the total synthesis of a complex molecule where this compound is explicitly documented as a starting material or a key intermediate. While the compound possesses the necessary attributes for such applications, its role in reported multi-step total synthesis endeavors remains to be documented. The synthesis of various heterocyclic compounds often starts from precursors like 2-aminobenzoic acid derivatives, suggesting the potential for this compound to be used in similar synthetic campaigns.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Selective Catalytic Systems for C-N Bond Formation and Esterification
The core of Ethyl 2-anilino-5-chlorobenzoate's structure is the diarylamine moiety, typically formed through a C-N cross-coupling reaction. The traditional method for this transformation is the Ullmann condensation, which often requires harsh reaction conditions. Modern approaches, such as the Buchwald-Hartwig amination, have offered milder alternatives. researchgate.net However, the pursuit of even more efficient and selective catalysts remains a primary focus of research.
Future research will likely concentrate on the development of novel catalytic systems that offer higher yields, lower catalyst loadings, and greater functional group tolerance. This includes the exploration of catalysts based on earth-abundant metals like nickel and copper as more sustainable alternatives to palladium. researchgate.net The design of new phosphine-based ligands will also be crucial in improving the efficiency of these catalytic systems, even for challenging substrates. researchgate.net For instance, the use of specific ligands like Xantphos and DavePhos has been shown to improve yields in palladium-catalyzed N-arylation reactions. researchgate.net
The esterification of the parent 2-anilino-5-chlorobenzoic acid to its ethyl ester is another area for catalytic improvement. While traditionally achieved through acid catalysis, research into solid acid catalysts and other heterogeneous systems could lead to more environmentally friendly and continuous-flow processes.
| Catalytic System | Metal | Key Advantages | Research Focus |
| Buchwald-Hartwig | Palladium | Mild reaction conditions, broad substrate scope | Development of more active and stable ligands. |
| Ullmann-Type | Copper | Lower cost compared to palladium | Use of new ligands to improve reaction rates and yields. |
| Nickel-Based | Nickel | Earth-abundant and cost-effective | Overcoming challenges with catalyst stability and selectivity. |
| Photoredox | Various | Mild conditions, novel reactivity | Exploration of new photocatalysts and reaction pathways. nih.gov |
Exploration of Novel Reaction Pathways and Mechanistic Insights
Beyond refining existing methods, the exploration of entirely new reaction pathways for the synthesis of diarylamines like this compound is a significant area of future research. This includes the development of transition-metal-free C-N bond-forming reactions, which would offer considerable cost and sustainability benefits. One such emerging method is the desulfinylative Smiles rearrangement, which allows for the synthesis of sterically hindered diarylamines under mild, metal-free conditions. nih.gov
The use of alternative energy sources to drive the reaction is another promising avenue. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for the synthesis of N-phenylanthranilic acids. researchgate.net Similarly, the application of ultrasound irradiation has demonstrated the ability to accelerate these reactions, even when using water as a solvent. researchgate.net
A deeper mechanistic understanding of both new and existing reaction pathways is essential for their optimization. Detailed studies into the kinetics and intermediates of catalytic cycles, such as those in the Ullmann and Buchwald-Hartwig reactions, can reveal opportunities to improve catalyst design and reaction conditions. berkeley.edu
Application of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Characterization
The ability to monitor chemical reactions in real-time is a powerful tool for optimization and process control. Future research will increasingly leverage advanced analytical techniques for the in-situ monitoring of the synthesis of this compound. Techniques such as Raman spectroscopy can provide real-time data on the consumption of reactants and the formation of products without the need for sampling. youtube.com This allows for precise determination of reaction endpoints and can help to identify the formation of any unwanted byproducts.
High-throughput experimentation (HTE) is another technology that will be crucial in the rapid optimization of reaction conditions. nih.gov By running a large number of experiments in parallel on a small scale, researchers can quickly screen different catalysts, ligands, solvents, and bases to identify the optimal conditions for the synthesis of this compound.
| Analytical Technique | Application | Potential Benefits |
| In-Situ Raman Spectroscopy | Real-time monitoring of reactant and product concentrations. | Improved process control, enhanced safety, and optimization of reaction time. youtube.com |
| High-Throughput Experimentation (HTE) | Rapid screening of a wide range of reaction parameters. | Accelerated discovery of optimal reaction conditions and catalysts. nih.gov |
| Synchrotron X-ray Diffraction | Mechanistic studies of solid-state and mechanochemical reactions. | Deeper understanding of reaction pathways and intermediate structures. birmingham.ac.uk |
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Forecasting
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For a molecule like this compound, ML algorithms can be trained on large datasets of C-N cross-coupling reactions to predict the yield and success of a reaction based on the chosen reactants, catalyst, and conditions. digitellinc.comsemanticscholar.orgprinceton.edu This predictive power can significantly reduce the amount of experimental work required to develop a high-yielding synthesis.
These computational tools can also be used to guide the discovery of new catalysts and reaction conditions. nih.govnih.gov By analyzing vast datasets of chemical reactions, ML models can identify patterns and relationships that may not be apparent to human researchers, leading to the design of novel and more effective synthetic strategies. Beyond synthesis, AI can also be employed to forecast the physicochemical properties of molecules, aiding in the design of new derivatives of this compound with desired characteristics.
Sustainable Synthetic Routes and Process Intensification for Industrial Relevance
For the industrial production of this compound, there is a strong drive towards more sustainable and cost-effective manufacturing processes. A key aspect of this is the development of "green" synthetic routes that minimize waste, use less hazardous materials, and are more energy-efficient. This includes the use of greener solvents, such as water, and the development of recyclable catalysts. researchgate.netasynt.com
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2-anilino-5-chlorobenzoate, and how can reaction progress be monitored?
- Methodological Answer : A common approach involves esterification of 2-amino-5-chlorobenzoic acid using thionyl chloride (SOCl₂) in ethanol under reflux. Key steps include:
- Step 1 : Chlorination of 2-aminobenzoic acid using N-halosuccinimide in DMF at 100°C for 40 minutes to introduce the chloro substituent .
- Step 2 : Esterification via refluxing the chlorinated intermediate with SOCl₂ in ethanol, followed by neutralization with NaOH and purification via ethyl acetate extraction .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase can track reaction progress. FT-IR can confirm ester formation (C=O stretch at ~1700 cm⁻¹) .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the ester group (e.g., methyl triplet at ~1.3 ppm and quartet at ~4.3 ppm for ethyl groups) and aromatic substitution patterns .
- HPLC : Use a C18 reverse-phase column with a methanol/water gradient (70:30) to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 294.05 for C₁₅H₁₃ClN₂O₂) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol for slow evaporation to obtain high-purity crystals suitable for X-ray diffraction .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials and byproducts .
Advanced Research Questions
Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?
- Methodological Answer :
- X-ray Crystallography : Refine data using SHELXL to model anisotropic displacement parameters. Hydrogen bonds (e.g., N–H⋯O) can be identified via bond distances (2.8–3.2 Å) and angles (150–170°) .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bond motifs (e.g., R₂²(8) rings) and predict packing patterns .
- Software : Visualize interactions using ORTEP for Windows and generate CIF reports via WinGX .
Q. How can discrepancies in reported crystallographic data for halogenated benzoates be resolved?
- Methodological Answer :
- Data Validation : Cross-check using the IUCr’s checkCIF tool to identify geometric outliers (e.g., abnormal torsion angles).
- Refinement Protocols : Compare SHELXL refinement strategies (e.g., twin modeling for high-symmetry systems) versus alternative software like OLEX2 .
- Benchmarking : Re-refine published datasets with updated software versions to assess reproducibility .
Q. What computational methods can predict solvent effects on the stability of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to compute solvation energies in polar (e.g., DMSO) and non-polar (e.g., toluene) solvents.
- MD Simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability in explicit solvent models .
Q. How do competing reaction pathways during esterification of 2-amino-5-chlorobenzoic acid affect yield, and how can they be controlled?
- Methodological Answer :
- Side Reactions : Hydrolysis of the ester group under acidic conditions or over-reaction with excess SOCl₂.
- Mitigation :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Quench excess SOCl₂ with ice-cold NaOH immediately post-reaction .
- Kinetic Analysis : Monitor byproduct formation (e.g., carboxylic acid) via in-situ FT-IR or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
